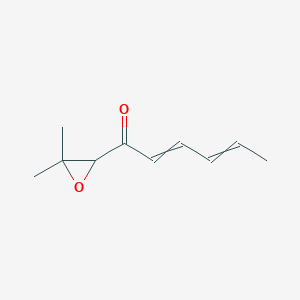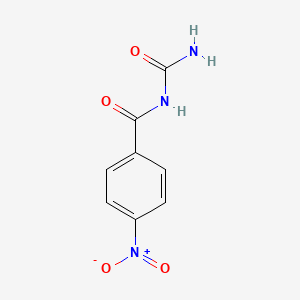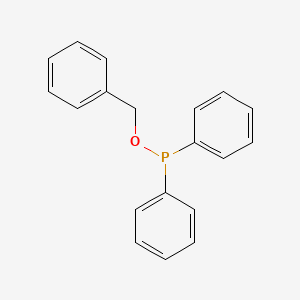
(2-Bromoethyl)(triethenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoethyl)(triethenyl)silane is an organosilicon compound characterized by the presence of a bromoethyl group and three ethylene groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethyl)(triethenyl)silane typically involves the reaction of triethenylsilane with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The process can be summarized as follows:
Triethenylsilane+2-Bromoethanol→this compound+By-products
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromoethyl)(triethenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrosilylation Reactions: The ethylene groups can participate in hydrosilylation reactions, where they react with alkenes or alkynes in the presence of a catalyst to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with a base to facilitate the substitution.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are commonly used to promote hydrosilylation reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Hydrosilylation Reactions: Products include silane derivatives with new carbon-silicon bonds.
Applications De Recherche Scientifique
(2-Bromoethyl)(triethenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of (2-Bromoethyl)(triethenyl)silane involves the reactivity of the bromoethyl and ethylene groups. The bromoethyl group can undergo nucleophilic substitution, while the ethylene groups can participate in hydrosilylation reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, leading to the formation of new chemical bonds and the desired products.
Comparaison Avec Des Composés Similaires
Triethenylsilane: Similar in structure but lacks the bromoethyl group, making it less reactive in substitution reactions.
(2-Bromoethyl)trimethylsilane: Contains a bromoethyl group but has three methyl groups instead of ethylene groups, leading to different reactivity and applications.
Uniqueness: (2-Bromoethyl)(triethenyl)silane is unique due to the combination of the bromoethyl and ethylene groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo both substitution and hydrosilylation reactions makes it a valuable compound in organic synthesis and materials science.
Propriétés
Numéro CAS |
51664-51-8 |
|---|---|
Formule moléculaire |
C8H13BrSi |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
2-bromoethyl-tris(ethenyl)silane |
InChI |
InChI=1S/C8H13BrSi/c1-4-10(5-2,6-3)8-7-9/h4-6H,1-3,7-8H2 |
Clé InChI |
PSPIGWSLGREJFN-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si](CCBr)(C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


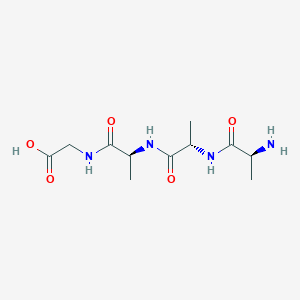
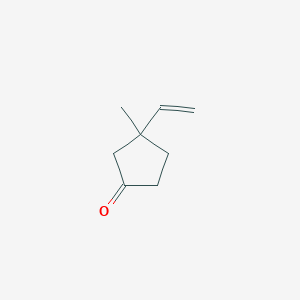
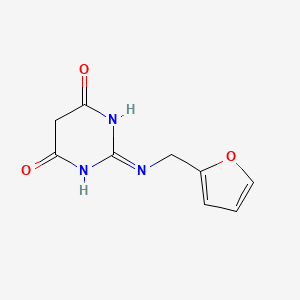
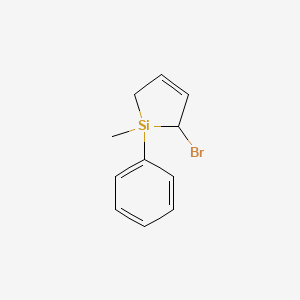
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

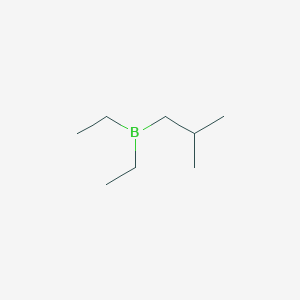
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)

![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)

